molecular formula C12H15NO3S B1613589 2-Cyano-2-methylpropyl 4-methylbenzenesulfonate CAS No. 157736-55-5

2-Cyano-2-methylpropyl 4-methylbenzenesulfonate

Cat. No.: B1613589
CAS No.: 157736-55-5
M. Wt: 253.32 g/mol
InChI Key: IBJJIYVWUTVKGM-UHFFFAOYSA-N
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Description

“2-Cyano-2-methylpropyl 4-methylbenzenesulfonate” is a chemical compound with the CAS Number: 157736-55-5 . It has a linear formula of C12H15NO3S . This compound is used for research purposes .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C12H15NO3S/c1-10-4-6-11(7-5-10)17(14,15)16-9-12(2,3)8-13/h4-7H,9H2,1-3H3 . It has a molecular weight of 253.32 .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 253.32 and a molecular formula of C12H15NO3S .

Scientific Research Applications

Kinetic Studies in Organic Reactions

Muñoz et al. (2003) explored the kinetic effects of alcohol addition on the reaction of methyl-4-nitrobenzenesulfonate with Br(-) in aqueous micellar solutions. This study provides insights into how solvents and additives influence reaction rates and mechanisms, relevant for optimizing conditions in synthesis involving sulfonate esters Muñoz et al., 2003.

Catalysis and Synthesis

Anbarasan et al. (2011) demonstrated the use of N-Cyano-N-phenyl-p-methylbenzenesulfonamide for the electrophilic cyanation of aryl and heteroaryl bromides, showcasing a method for synthesizing benzonitriles from bromides. This methodology could be extended to the synthesis of compounds structurally similar to 2-Cyano-2-methylpropyl 4-methylbenzenesulfonate, emphasizing its role in pharmaceutical and organic chemistry Anbarasan, Neumann, & Beller, 2011.

Material Science and Polymer Chemistry

Yu et al. (2014) explored the synthesis of poly(2-oxazoline)-based amphiphilic block copolymers using a dual initiator for RAFT polymerization and CROP. This research indicates the versatility of sulfonate esters in facilitating polymerization processes, pointing towards the development of novel materials with tailored properties Yu, Cho, Yu, & Youk, 2014.

Mechanism of Action

The mechanism of action of “2-Cyano-2-methylpropyl 4-methylbenzenesulfonate” is not specified in the current data. This compound is used for research purposes , and its mechanism of action may depend on the specific context of the research.

Safety and Hazards

“2-Cyano-2-methylpropyl 4-methylbenzenesulfonate” is labeled as an irritant . For safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) .

Properties

IUPAC Name

(2-cyano-2-methylpropyl) 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3S/c1-10-4-6-11(7-5-10)17(14,15)16-9-12(2,3)8-13/h4-7H,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBJJIYVWUTVKGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC(C)(C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90649245
Record name 2-Cyano-2-methylpropyl 4-methylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90649245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157736-55-5
Record name 2-Cyano-2-methylpropyl 4-methylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90649245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 3-hydroxy-2,2-dimethylpropanenitrile (0.5 g) in dichloromethane (8 mL) and pyridine (1.5 mL) is added at 0° C. p-toluene-sulfonylchloride (1.0 g) in portions. The mixture is stirred for 12 hours at room temperature, diluted with diethylether and washed with 1 M aqueous HCl solution and brine. After drying (MgSO4) the solvent is evaporated and the residue is chromatographed on silica gel (petrole ether/ethyl acetate 90:10→50:50) to give the title compound. Yield: 770 mg; Mass spectrum (ESI+): m/z=254 [M+H]+.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
1.5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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